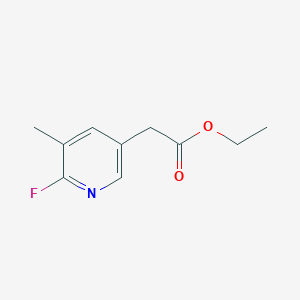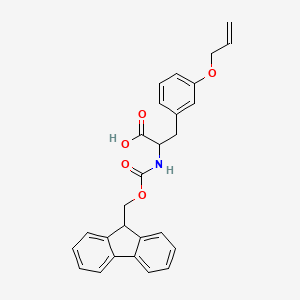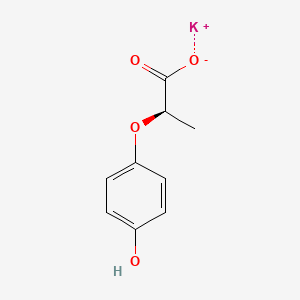
Potassium (R)-2-(4-hydroxyphenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium ®-2-(4-hydroxyphenoxy)propanoate is an organic compound that belongs to the class of phenoxypropanoic acids. It is characterized by the presence of a hydroxy group attached to a phenoxy ring, which is further connected to a propanoate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Potassium ®-2-(4-hydroxyphenoxy)propanoate typically involves the reaction of ®-2-(4-hydroxyphenoxy)propanoic acid with a potassium base. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the formation of the desired potassium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium ®-2-(4-hydroxyphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Potassium ®-2-(4-hydroxyphenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Potassium ®-2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- Potassium ®-2-(4-methoxyphenoxy)propanoate
- Potassium ®-2-(4-aminophenoxy)propanoate
- Potassium ®-2-(4-chlorophenoxy)propanoate
Comparison: Potassium ®-2-(4-hydroxyphenoxy)propanoate is unique due to the presence of the hydroxy group, which imparts distinct chemical and biological properties. Compared to its methoxy, amino, and chloro analogs, the hydroxy derivative exhibits different reactivity and potential applications. For instance, the hydroxy group enhances its solubility and reactivity in certain chemical reactions, making it more versatile in various applications.
Eigenschaften
Molekularformel |
C9H9KO4 |
|---|---|
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
potassium;(2R)-2-(4-hydroxyphenoxy)propanoate |
InChI |
InChI=1S/C9H10O4.K/c1-6(9(11)12)13-8-4-2-7(10)3-5-8;/h2-6,10H,1H3,(H,11,12);/q;+1/p-1/t6-;/m1./s1 |
InChI-Schlüssel |
RHWBAORFZYOJII-FYZOBXCZSA-M |
Isomerische SMILES |
C[C@H](C(=O)[O-])OC1=CC=C(C=C1)O.[K+] |
Kanonische SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



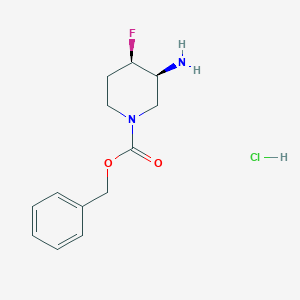

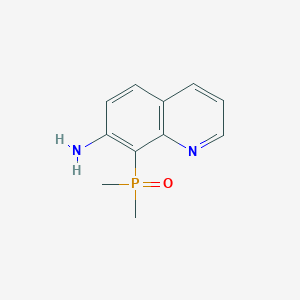
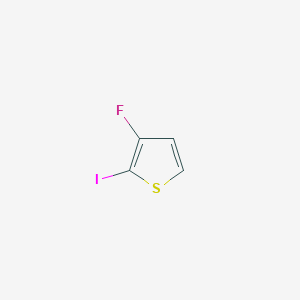
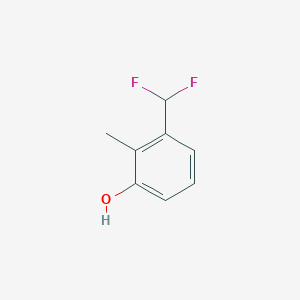
![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
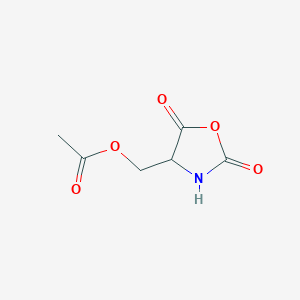

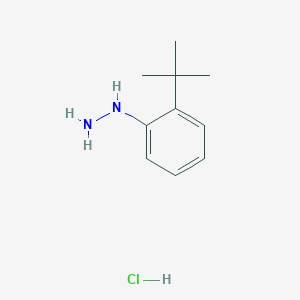
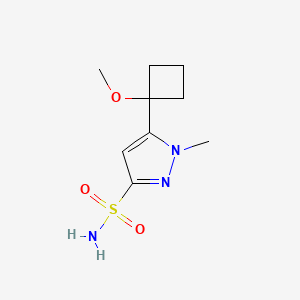
![Tert-butyl 2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12957072.png)
